N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide
Description
This compound is a synthetic small molecule characterized by a pyrimidinone core substituted with a cyclopropyl group at the 4-position and an ethyl linker connecting the pyrimidinone to a phenylbutanamide moiety. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation, while the phenylbutanamide chain likely contributes to target binding affinity through hydrophobic and π-π interactions .
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-16(14-6-4-3-5-7-14)19(24)20-10-11-22-13-21-17(12-18(22)23)15-8-9-15/h3-7,12-13,15-16H,2,8-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYQAAJBJQUUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group is then introduced via a cyclopropanation reaction, followed by the attachment of the phenylbutanamide moiety through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and genetic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to three classes of analogs based on shared structural motifs and pharmacological relevance:
Pyrimidinone Derivatives with Alkyl/Aryl Substituents
Compounds m, n, and o from Pharmacopeial Forum (2017) share a 2-oxotetrahydropyrimidin-1(2H)-yl group but differ in stereochemistry and substituents (e.g., dimethylphenoxy and methyl groups) . Key distinctions:
- Target compound : Features a 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine core, which may confer greater ring strain and altered electronic properties compared to the saturated 2-oxotetrahydropyrimidinyl group in compounds m–o .
- Bioactivity implications: The cyclopropyl group in the target compound could enhance metabolic stability relative to the dimethylphenoxy groups in analogs m–o, which are bulkier and may limit membrane permeability.
H-Series Kinase Inhibitors
The H-series compounds (e.g., H-7, H-8, H-9, H-89) are isoquinolinesulfonamide derivatives with piperazine or ethylamine linkers (Figure 3, Pharmaceuticals, 2013) . Comparison highlights:
- Structural divergence: The target compound lacks the isoquinolinesulfonamide motif critical for ATP-competitive kinase inhibition in H-series analogs. Instead, its pyrimidinone core may target non-kinase enzymes or allosteric sites.
- Functional groups : The phenylbutanamide chain in the target compound mimics the hydrophobic "tail" in H-89 but lacks the bromocinnamyl group, suggesting differences in selectivity.
Butanamide-Containing Analogs
The phenylbutanamide moiety is shared with compounds like m–o and certain protease inhibitors. Differences include:
Biological Activity
N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-phenylbutanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H25N5O
- Molecular Weight : 375.5 g/mol
- CAS Number : 2177060-00-1
The compound exhibits biological activity primarily through the inhibition of myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune disorders. MPO catalyzes the production of hypochlorous acid, which can contribute to tissue damage during inflammation. Inhibitors like this compound may help mitigate these effects by selectively targeting MPO without significantly affecting other peroxidases such as thyroid peroxidase or cytochrome P450 isoforms .
Biological Activity and Pharmacological Effects
Recent studies have highlighted the following biological activities associated with this compound:
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Selectivity and Efficacy :
Case Studies
A notable case study involved the administration of a structurally similar compound in cynomolgus monkeys, where robust inhibition of plasma MPO activity was observed following oral administration. This study supports the potential for clinical applications in humans, particularly for conditions characterized by elevated MPO levels .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
